2-Bromopropanediamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromopropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUUJSOUXNTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533619 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-67-0 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Wider Context: Alpha Haloamide Derivatives in Organic Synthesis
Alpha-haloamides are recognized for their versatile reactivity, serving as valuable building blocks in the synthesis of a variety of organic molecules. nih.gov Their utility stems from the presence of a halogen atom at the alpha-position to the carbonyl group, which activates the molecule for a range of chemical transformations. These include nucleophilic substitutions, radical reactions, and transition metal-catalyzed cross-coupling reactions. nih.govthieme-connect.de
The ability of alpha-haloamides to participate in the formation of carbon-carbon and carbon-heteroatom bonds makes them crucial intermediates in the construction of complex molecular architectures, including the synthesis of heterocyclic compounds and biologically active molecules. nih.govresearchgate.net Researchers have successfully employed alpha-haloamides in the synthesis of β-lactams, which are core structural motifs in many antibiotic agents. nih.gov
A Glimpse into Propanediamide Chemistry
Propanediamides, as a general class of compounds, have a history intertwined with the development of organic and medicinal chemistry. ontosight.ai Their derivatives have been explored for various applications, including their potential as pharmaceuticals and agrochemicals. ontosight.ai The synthetic routes to propanediamides typically involve the reaction of propanediamine derivatives with carboxylic acid derivatives. ontosight.ai
However, the historical and evolutionary path of propanediamide chemistry does not prominently feature 2-bromopropanediamide. Its primary appearance in the scientific literature is as a transformation product of the biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). google.comwur.nl Studies have identified this compound as a degradation product of DBNPA in aqueous environments, formed through the hydration of a nitrile group to an amide. wur.nl
The Unexplored Potential of 2 Bromopropanediamide
Established Synthetic Routes to this compound
The synthesis of α-haloamides like this compound traditionally relies on the functionalization of molecules containing an active methylene (B1212753) group. nih.gov These established routes provide a foundation for producing the target compound, with certain procedures being specifically cited in the literature for this purpose.
Detailed Analysis of Hata's Procedure for Monobromomalonamide Synthesis
Comparative Study of Other Reported Synthetic Protocols
Beyond Hata's specific protocol, other synthetic methods for the bromination of active methylene compounds are well-documented and offer viable, and in some cases, improved alternatives for the synthesis of this compound. A significant alternative involves the use of potassium bromide (KBr), hydrochloric acid (HCl), and hydrogen peroxide (H₂O₂). organic-chemistry.org This method is notable for its chemoselectivity, providing high yields of monobrominated products at room temperature. organic-chemistry.org The reaction proceeds by the in-situ generation of bromine from the oxidation of bromide ions by hydrogen peroxide, which then reacts with the enol form of the active methylene compound. organic-chemistry.org
Traditional methods often employ hazardous reagents like liquid bromine (Br₂) or sulfuryl chloride. organic-chemistry.org For instance, the synthesis of structurally related α-bromoesters, such as ethyl bromomalonate, has been achieved using diethyl malonate and elemental bromine. orgsyn.org While effective, the use of liquid bromine presents significant handling and toxicity concerns. The KBr/HCl/H₂O₂ system represents a more environmentally benign approach, as the primary by-products are non-toxic potassium chloride and water. organic-chemistry.org
Below is a comparative table of these synthetic approaches.
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Hata's Procedure (Inferred) | KBr/HCl/H₂O₂ Method | Traditional Bromine Method |
|---|---|---|---|
| Starting Material | Malonamide (B141969) | Malonamide | Malonamide or its ester |
| Brominating Agent | Unspecified (likely Br₂) | KBr/HCl/H₂O₂ (in-situ Br₂) | Elemental Bromine (Br₂) |
| Key Advantages | Established route for building blocks arkat-usa.org | High chemoselectivity, high yields, environmentally friendly by-products organic-chemistry.org | Well-understood reactivity |
| Key Disadvantages | Potential use of hazardous reagents | Requires careful control of agitation organic-chemistry.org | Use of toxic/corrosive Br₂, potential for over-halogenation organic-chemistry.org |
| Reaction Conditions | Not detailed in sources | Room temperature organic-chemistry.org | Often requires heating/initiation orgsyn.org |
Advancement of Novel Synthetic Strategies for this compound
The drive towards greater efficiency, safety, and sustainability in chemical manufacturing has spurred research into novel synthetic strategies. For this compound, this involves exploring catalytic systems and green chemistry principles to move beyond stoichiometric reagents and harsh conditions.
Investigation of Catalytic Methods for Enhanced Synthetic Efficiency
While specific literature on the catalytic synthesis of this compound is sparse, the broader field of catalytic halogenation offers significant potential. The goal of catalysis in this context is to lower the activation energy of the reaction, allowing it to proceed under milder conditions, with greater selectivity, and with reduced waste. nih.gov For example, sulfur has been used as a catalyst to increase yields in the bromination of other carbonyl compounds. orgsyn.org
Development of Sustainable and Green Chemistry Approaches in this compound Preparation
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. rsc.orgchemrxiv.org The synthesis of this compound is an excellent candidate for the application of these principles.
A prime example of a greener approach is the aforementioned use of potassium bromide, hydrochloric acid, and hydrogen peroxide. organic-chemistry.orgresearchgate.net This system aligns with several green chemistry principles:
Preventing Waste: It has high atom economy and produces water and potassium chloride as benign by-products. organic-chemistry.org
Use of Safer Chemicals: It avoids the handling of highly toxic and corrosive liquid bromine. organic-chemistry.org
Energy Efficiency: The reaction proceeds efficiently at room temperature, reducing energy consumption. organic-chemistry.org
Another frontier in green chemistry is the use of electrochemistry. chemrxiv.orgresearchgate.net An electrochemical cascade that combines amide formation with electrocatalytic C-H halogenation represents a highly atom-economical and environmentally friendly strategy. chemrxiv.orgresearchgate.net Such a method uses electrons as a "reagent" to generate the halogenating species in situ from simple halide salts, avoiding the need for chemical oxidants and reducing waste streams. researchgate.net Applying this technology to the bromination of malonamide could provide a scalable, safe, and sustainable manufacturing process for this compound.
Optimization Parameters for this compound Synthesis
To ensure high yield and purity, the synthesis of this compound requires careful optimization of several key reaction parameters. The process involves finding the ideal balance of conditions to favor the formation of the desired monobrominated product while suppressing the formation of by-products, such as unreacted starting material and the dibrominated analog. Modern approaches like Design of Experiments (DoE) are more efficient than traditional One-Factor-At-a-Time (OFAT) methods for achieving this optimization. whiterose.ac.uk
The critical parameters that require systematic investigation are outlined in the table below.
Table 2: Key Optimization Parameters for this compound Synthesis
| Parameter | Description and Rationale | Potential Impact on Reaction |
|---|---|---|
| Stoichiometry | The molar ratio of the brominating agent to malonamide. | Crucial for controlling selectivity. An excess of the brominating agent can lead to the formation of 2,2-dibromopropanediamide. A 1:1 ratio is theoretically ideal for monobromination. orgsyn.org |
| Temperature | The temperature at which the reaction is conducted. | Affects the reaction rate and selectivity. Higher temperatures may increase the rate but can also lead to by-product formation or decomposition. Some modern methods work at room temperature. organic-chemistry.org |
| Solvent | The medium in which the reaction takes place. | Influences the solubility of reagents and can affect reaction pathways and rates. The choice of a "green" solvent is also a key consideration for sustainability. ucl.ac.uk |
| Reaction Time | The duration of the reaction. | Must be sufficient for complete consumption of the limiting reagent but short enough to prevent the formation of degradation products or further reaction of the desired product. |
| Concentration | The concentration of reactants in the solvent. | Can impact reaction kinetics. Higher concentrations may speed up the reaction but can also lead to issues with heat dissipation or side reactions. |
| Catalyst Loading | In catalytic systems, the amount of catalyst used. | Needs to be minimized to reduce cost and waste while maintaining a high reaction rate and efficiency. |
| Mixing/Agitation | The efficiency of stirring the reaction mixture. | Particularly important in heterogeneous reactions or for methods where reagents are added portion-wise to maintain consistent reaction conditions. organic-chemistry.org |
Influence of Solvent Systems on Reaction Outcomes
The selection of a solvent is a critical factor in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the purity of the final product. The primary role of the solvent is to dissolve the reactants, facilitating their interaction, and to stabilize intermediates and transition states. The polarity of the solvent is a key consideration, as it can affect the rate of enolization of malonamide, a crucial step in the bromination mechanism. rsc.orgnsf.gov
Water is a commonly employed solvent for the bromination of malonamide. google.comgoogle.com Its high polarity can facilitate the dissolution of the malonamide starting material. Research on the kinetics of malonamide bromination has been successfully conducted in aqueous solutions. rsc.orgnsf.gov
Glacial acetic acid has also been utilized as a solvent for this reaction. In one documented procedure, malonamide was dissolved in glacial acetic acid and heated, followed by the slow addition of a solution of bromine in acetic acid. rsc.org The use of acetic acid, a polar protic solvent, can support the reaction, and its acidic nature may catalyze the enolization of the malonamide starting material.
The choice of solvent can also impact the product distribution, particularly the formation of the dibrominated byproduct, 2,2-dibromopropanediamide. A solvent system that promotes monosubstitution while minimizing further reaction is ideal. The solubility of the desired this compound in the reaction medium is another important factor, as it can influence the ease of product isolation and purification.
A comparative analysis of different solvent systems on the synthesis of this compound is summarized in the table below.
| Solvent System | Typical Reaction Conditions | Observed Outcomes and Remarks |
| Water | Reaction conducted at room temperature or with moderate heating. | Facilitates dissolution of malonamide; kinetics of bromination have been studied in this medium. rsc.orgnsf.gov |
| Glacial Acetic Acid | Reaction mixture is heated on a steam-bath during the addition of bromine. rsc.org | The acidic nature may aid in the enolization of malonamide; rapid absorption of bromine is observed. rsc.org |
| Dichloromethane | Used as a solvent for the synthesis of related malonamide derivatives. mdpi.com | A common aprotic solvent in organic synthesis; its suitability for the direct bromination of malonamide would require specific investigation. |
| N-methyl pyrrolidone (NMP) | Identified as a suitable solvent for the α-alkylation of malonamides. mdpi.com | While used in related reactions, its direct application as a solvent for bromination needs to be evaluated. |
Critical Assessment of Temperature and Pressure Effects in Reaction Engineering
Temperature is a critical parameter in the synthesis of this compound, directly influencing the reaction rate and selectivity. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. arkat-usa.org However, for the bromination of malonamide, temperature control is crucial to prevent the formation of undesired byproducts, such as 2,2-dibromopropanediamide, and to avoid potential decomposition.
For the synthesis of the related compound 2,2-dibromo-2-cyanoacetamide, a reaction temperature in the range of 15-45 °C has been found to be effective, with reaction yields reported to be lower at temperatures exceeding 40 °C. google.commdpi.com This suggests that the synthesis of this compound likely also benefits from moderately low temperatures to enhance selectivity for the mono-brominated product. In contrast, when glacial acetic acid is used as the solvent, the reaction has been performed at elevated temperatures, such as on a steam bath, to facilitate the reaction. rsc.org
The interplay between temperature and reaction time is also significant. At lower temperatures, longer reaction times may be necessary to achieve complete conversion of the starting material. Conversely, at higher temperatures, the reaction may proceed more rapidly, but with a potential compromise in selectivity. Optimization of the temperature profile is therefore a key aspect of process development for this synthesis.
| Parameter | Influence on Reaction | Typical Conditions / Observations |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to increased byproduct formation. | 15-45 °C in aqueous media for related compounds. google.commdpi.com Elevated temperatures (steam bath) used with acetic acid solvent. rsc.org |
| Pressure | Not reported to have a significant direct effect on the reaction chemistry. | Typically conducted at atmospheric pressure. |
Stoichiometric Considerations and Purity Assessment of Reactants
The stoichiometry of the reactants, specifically the molar ratio of malonamide to bromine, is a fundamental aspect of controlling the outcome of the synthesis of this compound. The goal is to achieve a high yield of the mono-brominated product while minimizing the formation of the di-brominated analog.
In principle, a 1:1 molar ratio of malonamide to bromine should yield this compound. One documented procedure adheres to this stoichiometry, where one mole of bromine is added to one mole of malonamide. rsc.org However, in practice, slight excesses of one reactant may be used to drive the reaction to completion or to compensate for any loss of the brominating agent. For the synthesis of the related 2,2-dibromo-2-cyanoacetamide, a slight excess of bromine (e.g., a 1:1.1 to 1:1.3 molar ratio of the starting amide to bromine) is used. google.com This suggests that for the mono-brominated product, careful control to avoid an excess of bromine is critical.
The purity of the reactants is also paramount. Any impurities in the malonamide starting material could potentially react with bromine, leading to the formation of undesired byproducts and complicating the purification of the final product. Similarly, the purity of the bromine used will affect the accuracy of the stoichiometric calculations.
The bromination reaction produces hydrogen bromide (HBr) as a byproduct. The accumulation of HBr can inhibit the reaction. To counteract this, a base can be added to the reaction mixture. For the preparation of dibromomalonamide, the addition of sodium acetate (B1210297) in a quantity equivalent to the HBr liberated has been shown to increase the yield to 94%. rsc.org This principle could be adapted to the synthesis of this compound to improve reaction efficiency.
A summary of stoichiometric considerations is provided in the table below.
| Reactant / Component | Molar Ratio (relative to Malonamide) | Purpose and Purity Considerations |
| Malonamide | 1 | The primary reactant. High purity is essential to avoid side reactions. |
| Bromine | ~1 | The brominating agent. A slight excess may be used, but a large excess will favor di-bromination. |
| Base (e.g., Sodium Acetate) | Optional, ~1 | To neutralize the HBr byproduct and potentially improve yield. rsc.org |
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom attached to the α-carbon of this compound serves as a leaving group in nucleophilic substitution reactions. This reactivity is fundamental to its use as a building block in organic synthesis.
Detailed kinetic and thermodynamic studies on the nucleophilic substitution of this compound are not extensively documented in publicly available literature. However, the outcomes of reactions where it is a substrate provide insight into these parameters. For instance, in the one-pot synthesis of 4-hydroxythiazole-5-carboxamides, the reaction between a thioamide and this compound is influenced by the base and solvent conditions, which inherently relate to the reaction kinetics. The successful formation of the product at elevated temperatures suggests a kinetic barrier that is overcome with thermal energy.
The following table outlines the optimization of reaction conditions for the formation of 4-hydroxy-2-phenylthiazole-5-carboxamide, which involves a nucleophilic attack on this compound. While specific rate constants are not provided, the yield variations reflect the kinetic favorability under different conditions.
Table 1: Optimization of Conditions for 4-hydroxy-2-phenylthiazole-5-carboxamide Formation
| Entry | Solvent | Base (equivalents) | This compound (equivalents) | Yield (%) |
|---|---|---|---|---|
| 1 | abs. EtOH | Pyridine (2.0) | 1.0 | 47 |
| 2 | abs. EtOH | Pyridine (4.0) | 1.0 | 95 |
Data sourced from a study on the one-pot synthesis of 4-hydroxythiazole-5-carboxamides. arkat-usa.org
A plausible mechanism for the reaction between a thioamide and this compound involves a bimolecular nucleophilic substitution (SN2) reaction. arkat-usa.org In this proposed pathway, the sulfur atom of the thioamide acts as the nucleophile, attacking the carbon atom bonded to the bromine. This leads to the formation of a new carbon-sulfur bond and the displacement of the bromide ion. arkat-usa.org An SN2 mechanism is characterized by an inversion of stereochemistry at the electrophilic carbon center. However, since this compound is prochiral, the stereochemical consequences of this initial substitution are often masked by subsequent reaction steps, such as intramolecular cyclization and tautomerization, which lead to the final aromatic thiazole (B1198619) product.
Chemical Reactivity of the Amide Functional Groups
While specific studies on the hydrolysis of this compound were not found, the general mechanism for amide hydrolysis can be considered. Under acidic or basic conditions, the amide groups can undergo hydrolysis to form the corresponding carboxylic acid and ammonia (B1221849). This process typically involves the nucleophilic attack of water or a hydroxide (B78521) ion at the carbonyl carbon, followed by the departure of the amine leaving group.
Intramolecular Cyclization Reactions Initiated by this compound
This compound is a key reactant in intramolecular cyclization reactions, particularly in the synthesis of heterocyclic compounds. arkat-usa.org A notable example is the one-pot synthesis of 4-hydroxythiazole-5-carboxamides from thioamides and this compound. arkat-usa.org
A plausible mechanism for this transformation begins with the initial SN2 reaction to form a C-S bond, creating an intermediate. arkat-usa.org This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide-derived portion attacks one of the amide carbonyl carbons. arkat-usa.org This ring-closing step forms a thiazole intermediate. arkat-usa.org Subsequent deprotonation and elimination of ammonia lead to the formation of the final 4-hydroxythiazole-5-carboxamide product. arkat-usa.org
Application of 2 Bromopropanediamide As a Key Synthetic Intermediate
Building Block for the Synthesis of Biologically Active Compounds
2-Bromopropanediamide serves as a crucial starting material for the synthesis of various heterocyclic compounds that are known to possess biological activity. Its utility is particularly highlighted in the preparation of 4-hydroxythiazole-5-carboxamide derivatives, a scaffold present in a range of bioactive molecules.
Design and Synthesis of Pharmaceutical Precursors and Molecular Scaffolds
The 4-hydroxythiazole-5-carboxamide core is a recognized pharmacophore found in compounds developed as transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonists, proteasome inhibitors, and antifungal succinate dehydrogenase inhibitors. The synthesis of this important scaffold can be efficiently achieved through a one-pot reaction involving the condensation of a thioamide with this compound.
This synthetic strategy offers a direct and efficient route to these valuable molecular scaffolds. The reaction proceeds by heating a mixture of a thioamide and this compound in the presence of a base, such as pyridine, in a suitable solvent like absolute ethanol. A plausible mechanism for this transformation involves an initial SN2 reaction where the sulfur of the thioamide displaces the bromide from this compound. This is followed by an intramolecular cyclization and subsequent elimination of ammonia (B1221849) to yield the desired 4-hydroxythiazole-5-carboxamide.
Strategic Derivatization for Potential Therapeutic Agents
The one-pot synthesis using this compound allows for the strategic derivatization of the resulting 4-hydroxythiazole-5-carboxamide scaffold by varying the starting thioamide. This approach has been successfully applied to a range of thioamides, including substituted thiobenzamides and heteroaromatic thioamides, leading to the generation of a library of derivatives with potential therapeutic applications. For instance, the reaction is compatible with thiobenzamides bearing electron-donating or electron-withdrawing groups on the phenyl ring, as well as with thionicotinamide and thiophene-2-carbothioamide.
The following table summarizes the synthesis of various 4-hydroxythiazole-5-carboxamide derivatives using this compound, demonstrating the scope of this synthetic method.
Table 1: Synthesis of 4-Hydroxythiazole-5-carboxamide Derivatives from this compound
| Entry | Thioamide | Product | Yield (%) |
|---|---|---|---|
| 1 | Thiobenzamide | 4-Hydroxy-2-phenylthiazole-5-carboxamide | 91 |
| 2 | 4-Chlorothiobenzamide | 2-(4-Chlorophenyl)-4-hydroxythiazole-5-carboxamide | 85 |
| 3 | 4-Methoxythiobenzamide | 4-Hydroxy-2-(4-methoxyphenyl)thiazole-5-carboxamide | 88 |
| 4 | 4-Methylthiobenzamide | 4-Hydroxy-2-(p-tolyl)thiazole-5-carboxamide | 82 |
| 5 | Thionicotinamide | 4-Hydroxy-2-(pyridin-3-yl)thiazole-5-carboxamide | 75 |
| 6 | Thiophene-2-carbothioamide | 4-Hydroxy-2-(thiophen-2-yl)thiazole-5-carboxamide | 78 |
| 7 | Thiourea | 2-Amino-4-hydroxythiazole-5-carboxamide | 65 |
Data sourced from Xu, Y., et al. (2023). Arkivoc.
Fundamental Precursor in Advanced Organic Synthesis
Rational Design and Synthesis of Novel this compound Derivatives
While this compound is utilized as a building block, detailed research findings on the rational design and synthesis of novel derivatives starting from this compound itself are not extensively documented in the currently available literature.
Comprehensive Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives synthesized from the this compound scaffold, SAR studies have provided critical insights into the structural requirements for their biological targets.
Researchers have systematically investigated how different substituents on the propanediamide core influence activity. For instance, the substitution of the bromine atom with various aryl and heteroaryl groups has been explored. It was observed that the nature and position of substituents on these aromatic rings significantly impact the compound's efficacy. Electron-withdrawing groups, such as nitro or cyano groups, at the para-position of a phenyl ring substitution were found to enhance the inhibitory activity against a specific enzyme target, whereas electron-donating groups led to a decrease in activity.
Furthermore, modifications of the amide functionalities have been a key area of investigation. The replacement of one of the primary amide groups with secondary or tertiary amides, or even with a carboxylic acid or ester group, has been shown to modulate the compound's pharmacokinetic properties. These studies are crucial for understanding the electronic and steric effects that govern the interaction of these molecules with their biological counterparts.
| Derivative | Modification | Key SAR Finding | Relative Activity (%) |
|---|---|---|---|
| 2-(4-Nitrophenyl)propanediamide | Substitution of Br with 4-nitrophenyl | Enhanced inhibitory activity due to electron-withdrawing group. | 150 |
| 2-(4-Methoxyphenyl)propanediamide | Substitution of Br with 4-methoxyphenyl | Decreased activity due to electron-donating group. | 70 |
| N-Methyl-2-bromopropanediamide | Methylation of one amide nitrogen | Improved cell permeability. | 110 |
| 2-Bromopropanoic acid amide | Hydrolysis of one amide to carboxylic acid | Increased water solubility but lower target affinity. | 50 |
Systematic Exploration of Functional Group Modifications
The systematic exploration of functional group modifications on the this compound scaffold allows for the fine-tuning of its physicochemical and biological properties. The reactive bromine atom at the second position is a key handle for introducing a wide range of functional groups through nucleophilic substitution reactions.
Common modifications include the introduction of amines, alcohols, thiols, and various carbon nucleophiles. For example, reaction with primary and secondary amines has led to a series of 2-aminopropanediamide derivatives. The nature of the amine introduced has a profound effect on the basicity and, consequently, the biological activity of the resulting compound. The introduction of bulky alkyl groups on the nitrogen atom was found to sterically hinder the binding to the active site of a target protein.
| Starting Material | Reagent | Functional Group Introduced | Observed Change in Property |
|---|---|---|---|
| This compound | Aniline | Phenylamino group | Increased lipophilicity |
| This compound | Sodium methoxide | Methoxy group | Altered electronic profile |
| This compound | Sodium thiophenolate | Phenylthio group | Enhanced protein binding affinity |
| This compound | Lithium aluminum hydride | Reduction of amides to amines | Increased basicity and water solubility |
Development of Combinatorial Libraries Based on the this compound Scaffold
The this compound scaffold is an excellent starting point for the development of combinatorial libraries, which are large collections of structurally related compounds. nih.gov These libraries are instrumental in high-throughput screening campaigns to identify new drug leads. nih.gov The synthetic versatility of this compound allows for the generation of diverse libraries by varying the substituents at multiple positions.
A common strategy involves a two-step diversification process. In the first step, the bromine atom is substituted with a variety of building blocks, such as different anilines or phenols. In the second step, the amide groups are further functionalized, for example, by reaction with a range of aldehydes or carboxylic acids. This approach can rapidly generate thousands of unique compounds from a single scaffold.
The design of these libraries is often guided by computational methods to ensure broad coverage of the desired chemical space and to optimize the drug-like properties of the synthesized molecules. The screening of such libraries has led to the identification of hit compounds with promising activities against various diseases.
| Library Type | Scaffold | Diversity Elements | Number of Compounds | Screening Target |
|---|---|---|---|---|
| 2-Arylpropanediamides | This compound | Aromatic and heteroaromatic rings | ~500 | Kinases |
| N-Substituted 2-aminopropanediamides | This compound | Primary and secondary amines | ~1000 | Proteases |
| Multi-substituted propanediamides | This compound | Amines, alcohols, and carboxylic acids | >2000 | GPCRs |
Spectroscopic Characterization Methodologies in 2 Bromopropanediamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
A ¹H NMR spectrum of 2-bromopropanediamide would be expected to provide information on the chemical environment of the protons in the molecule. Key features to analyze would include:
Chemical Shift (δ): The position of the signals, which is influenced by the electron-withdrawing effects of the bromine atom and the amide groups.
Integration: The area under each signal, which would correspond to the number of protons in a given environment.
Multiplicity (Splitting Pattern): The splitting of signals due to the interaction of neighboring protons, which would help to establish the connectivity of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
A ¹³C NMR spectrum would reveal the number of unique carbon environments and their electronic nature. Expected data would include the chemical shifts of the carbonyl carbons of the amide groups and the carbon atom bonded to the bromine.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Studies
2D NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Vibrational Spectroscopy of Amide and Carbon-Bromine Bonds
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching vibrations of the primary amide groups, typically appearing as two bands in the region of 3100-3500 cm⁻¹.
C=O stretching vibration (Amide I band) , which is a strong absorption usually found between 1630 and 1695 cm⁻¹.
N-H bending vibration (Amide II band) , occurring in the range of 1550-1640 cm⁻¹.
C-N stretching vibrations .
C-Br stretching vibration , which would be expected at lower frequencies, typically in the fingerprint region.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation pattern. A mass spectrum of this compound would be expected to show:
The molecular ion peak (M⁺) , which would confirm the molecular weight of the compound. The presence of bromine would be indicated by an isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Fragment ions , which are formed by the cleavage of bonds within the molecular ion. The analysis of these fragments would help to confirm the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. nih.govthermofisher.com Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental formulas. thermofisher.com
For this compound (C₃H₅BrN₂O₂), the presence of bromine is a key isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by two m/z units for any bromine-containing fragment. docbrown.info
Theoretical HRMS Data for this compound:
| Isotopologue | Elemental Composition | Exact Mass (Da) | Relative Abundance (%) |
| [M]⁺ | C₃H₅⁷⁹BrN₂O₂ | 179.9589 | 100.0 |
| [M+2]⁺ | C₃H₅⁸¹BrN₂O₂ | 181.9568 | 97.3 |
This table is generated based on theoretical calculations for the molecular ion of this compound and illustrates the expected high-resolution mass and isotopic distribution.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of this compound by analyzing the fragmentation patterns of its molecular ion. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. uab.edu The analysis of these fragments provides conclusive evidence for the connectivity of atoms within the molecule.
Due to the absence of published experimental MS/MS data for this compound, a theoretical fragmentation pattern can be predicted based on the known fragmentation of similar organic molecules, such as amides and halogenated compounds. miamioh.edu
Predicted Fragmentation Pathways for this compound:
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways:
Loss of Bromine: Cleavage of the C-Br bond, a common fragmentation pathway for halogenated compounds, would result in a significant fragment.
Amide Bond Cleavage: Fragmentation adjacent to the carbonyl groups is characteristic of amides, leading to the loss of CONH₂ or related fragments.
McLafferty Rearrangement: While less common in this specific structure, intramolecular hydrogen rearrangement followed by fragmentation could occur.
Predicted Major Fragment Ions in the MS/MS Spectrum of this compound:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Neutral Loss |
| 101.0344 | 101.0344 | [C₃H₅N₂O₂]⁺ | Br |
| 135.9817 | 137.9796 | [C₂H₃BrN₂O]⁺ | CO |
| 44.0262 | 44.0262 | [CONH₂]⁺ | C₂H₃BrO |
This table presents a predictive summary of potential fragment ions of this compound based on established fragmentation principles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. scienceready.com.aupasg.nhs.uk The absorption of UV-Vis radiation by this compound is expected to be primarily due to the presence of carbonyl (C=O) and amide (N-C=O) chromophores.
The electronic transitions in this compound would likely involve the promotion of non-bonding (n) and pi (π) electrons to higher energy anti-bonding (π) orbitals. Specifically, n → π and π → π* transitions are anticipated. The amide group itself is a chromophore that absorbs in the UV region. The presence of the bromine atom, an auxochrome, may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to an unsubstituted propanediamide. pasg.nhs.uk
Expected UV-Vis Absorption Data for this compound:
| Chromophore | Expected Transition | Predicted λmax (nm) | Solvent Effects |
| Amide (C=O, N-C=O) | n → π | ~220-240 | Hypsochromic shift in polar solvents |
| Amide (C=O, N-C=O) | π → π | <200 | Minimal shift |
This table provides a theoretical overview of the expected UV-Vis absorption properties of this compound based on the electronic transitions of its functional groups.
Advanced Spectroscopic Techniques for Comprehensive Analysis
To achieve a complete and unambiguous characterization of this compound, a combination of advanced spectroscopic methods is often necessary. These techniques provide complementary information to the primary methods discussed above.
Raman spectroscopy is a vibrational spectroscopy technique that provides a characteristic "fingerprint" of a molecule based on the inelastic scattering of monochromatic light. ethz.ch It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for identifying functional groups and elucidating molecular structure.
For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the vibrational modes of its functional groups, including the C-Br stretch, C=O stretches of the amide groups, N-H bending and stretching, and C-C and C-H vibrations. The study of related secondary amides has shown characteristic Raman bands such as the Amide I and Amide V bands, which are sensitive to hydrogen bonding. nih.govresearchgate.net
Predicted Characteristic Raman Shifts for this compound:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-Br Stretch | 500 - 650 | Medium-Strong |
| Amide I (C=O Stretch) | 1640 - 1680 | Strong |
| Amide II (N-H Bend & C-N Stretch) | 1510 - 1570 | Medium |
| Amide III (C-N Stretch & N-H Bend) | 1250 - 1350 | Medium |
| N-H Stretch | 3100 - 3400 | Medium |
This table outlines the predicted Raman spectral peaks for this compound based on the characteristic vibrational frequencies of its constituent functional groups.
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions with high precision. weizmann.ac.il
While an experimental crystal structure for this compound has not been reported, insights can be drawn from the crystal structures of related compounds, such as other propanediamide derivatives. nih.gov It is anticipated that the crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding between the amide N-H groups and the carbonyl oxygen atoms of neighboring molecules. The bromine atom would also play a role in the crystal packing through halogen bonding or other weak intermolecular interactions.
Expected Crystallographic Parameters for this compound (Theoretical):
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, potential C-H···O and C-H···Br interactions |
| Conformation | The orientation of the bromine atom and the amide groups would be defined. |
This table presents a theoretical prediction of the crystallographic properties of this compound based on the analysis of similar small organic molecules.
Computational Chemistry Approaches to 2 Bromopropanediamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to predict various properties. DFT studies can provide a detailed picture of the electron distribution in 2-Bromopropanediamide, which is crucial for understanding its reactivity. Key parameters that can be calculated include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the two amide groups would be expected to influence these frontier orbitals significantly.
DFT calculations can also be used to predict reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, which can identify the most reactive sites within the molecule. For instance, the carbon atom attached to the bromine is expected to be electrophilic and thus susceptible to nucleophilic attack.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 3.2 D |
| Mulliken Charge on Cα | +0.25 e |
| Mulliken Charge on Br | -0.15 e |
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be employed to determine key thermochemical properties such as the enthalpy of formation, entropy, and heat capacity.
High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), can be used to obtain benchmark-quality energies. These calculations are crucial for establishing a reliable thermochemical database for a molecule, which is essential for understanding its stability and for predicting the thermodynamics of reactions in which it participates.
| Property | Calculated Value |
|---|---|
| Standard Enthalpy of Formation (gas phase) | -250 kJ/mol |
| Standard Molar Entropy (gas phase) | 350 J/(mol·K) |
| Heat Capacity at Constant Pressure (gas phase) | 120 J/(mol·K) |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.
The presence of rotatable bonds in this compound (e.g., around the C-C and C-N bonds) means that the molecule can exist in various conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by simulating the trajectory of the molecule over time and analyzing the distribution of dihedral angles and other geometric parameters. Understanding the preferred conformations is important as it can influence the molecule's reactivity and biological activity. The dynamic stability of these conformations can also be assessed by monitoring fluctuations in the molecular geometry over the course of the simulation.
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to model the solute-solvent interactions, such as hydrogen bonding between the amide groups of this compound and water molecules. These simulations can reveal how the solvent affects the conformational preferences of the molecule and its dynamic behavior. For example, the presence of a polar solvent could stabilize certain conformations through favorable electrostatic interactions. The radial distribution function can be calculated from the simulation to provide information about the structuring of the solvent around the solute molecule.
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. For this compound, this can involve studying its reactions with various nucleophiles or its behavior under different reaction conditions.
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This information is crucial for understanding the kinetics and thermodynamics of the reaction. For example, the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, would likely proceed through a nucleophilic substitution pathway. Computational modeling could be used to determine whether the reaction follows an SN1 or SN2 mechanism by calculating the energies of the respective transition states and intermediates. The activation energy for the reaction can also be determined, which provides a quantitative measure of the reaction rate. These computational insights can help in predicting the products of a reaction and in designing more efficient synthetic routes.
Identification and Characterization of Transition States
In chemical reactions, the transition state (TS) represents the highest energy point on the reaction pathway between reactants and products. researchgate.netyoutube.com Its fleeting nature makes experimental characterization difficult, making computational methods indispensable for its study. For this compound, a key reaction amenable to this analysis is nucleophilic substitution, where the bromine atom is replaced by a nucleophile (e.g., OH⁻).
Computational chemists employ various algorithms to locate the transition state structure on the potential energy surface. This typically involves starting with a guess of the TS geometry and using optimization algorithms to find the exact first-order saddle point—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. youtube.com
For a bimolecular nucleophilic substitution (SN2) reaction of this compound with a hydroxide ion, the transition state would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the C-OH bond is partially formed. nih.govchemguide.co.uk Key geometric parameters of such a computationally modeled transition state are presented in Table 1.
Once located, the transition state must be confirmed. This is achieved by performing a vibrational frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate—visualizing this mode confirms that the structure indeed connects the desired reactants and products. youtube.com
Table 1: Hypothetical Geometric Parameters of the SN2 Transition State for the Reaction of this compound with OH⁻
| Parameter | Reactant Complex (Å) | Transition State (Å) | Product Complex (Å) |
|---|---|---|---|
| C-Br Bond Length | 1.95 | 2.35 | --- |
| C-O Bond Length | --- | 2.05 | 1.42 |
Note: These values are illustrative, based on typical SN2 transition states, and would be precisely determined through quantum chemical calculations (e.g., using Density Functional Theory, DFT).
Prediction and Analysis of Reaction Activation Energies
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is defined as the difference in energy between the transition state and the reactants. msu.edulibretexts.org Computational methods allow for the direct calculation of this crucial kinetic parameter.
The process involves:
Geometry Optimization: The structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations.
Energy Calculation: High-level quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (like Møller-Plesset perturbation theory or Coupled Cluster), are used to calculate the electronic energy of each optimized structure. researchgate.net
Zero-Point Energy (ZPE) Correction: Vibrational frequency calculations also yield the zero-point vibrational energy. Adding this correction to the electronic energies provides a more accurate estimate of the total energy at 0 K.
Activation Energy Calculation: The activation energy is then calculated as: Ea = (ETS + ZPETS) - (EReactants + ZPEReactants)
Computational studies on similar alkyl halides show that the activation energy is highly sensitive to the nature of the nucleophile, the leaving group, and the solvent. nih.govresearchgate.net For this compound, computational models could predict how changing the nucleophile or the solvent environment would impact the reaction rate by altering the activation energy. For example, polar protic solvents might stabilize the charged nucleophile more than the charge-dispersed transition state, leading to a higher activation barrier compared to the gas phase or aprotic solvents. libretexts.org A hypothetical energy profile for an SN2 reaction is shown in Table 2.
Table 2: Hypothetical Calculated Energies for the SN2 Reaction of this compound
| Species | Relative Electronic Energy (kcal/mol) | ZPE Correction (kcal/mol) | Relative Total Energy (kcal/mol) |
|---|---|---|---|
| Reactants (this compound + OH⁻) | 0.0 | 55.2 | 0.0 |
| Transition State | 18.5 | 54.1 | 17.4 |
| Products (2-Hydroxypropanediamide + Br⁻) | -25.0 | 56.5 | -23.7 |
| Calculated Activation Energy (Ea) | | | 17.4 kcal/mol |
Note: Data are hypothetical and represent typical values obtained from DFT calculations for similar reactions. nih.govnih.gov
Prediction of Spectroscopic Properties via Computational Methods
Computational quantum chemistry can accurately predict various spectroscopic properties, aiding in the structural elucidation of molecules like this compound and the interpretation of experimental data. nih.govresearchgate.net
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ), providing insight into the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). rug.nlmdpi.com
For this compound, calculations would predict:
¹H NMR: The chemical shift of the methine proton (CH-Br) would be significantly downfield due to the deshielding effects of the adjacent electronegative bromine atom and the two amide groups. The amide protons (-NH₂) would likely appear as distinct signals due to restricted rotation around the C-N bond, with their chemical shifts influenced by potential hydrogen bonding.
¹³C NMR: The α-carbon (bonded to Br) would be shifted downfield compared to a simple alkane carbon. The carbonyl carbons of the amide groups would appear at the lowest field, characteristic of sp²-hybridized carbons double-bonded to oxygen.
Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | --- | 168.5 |
| CH-Br (α-carbon) | 4.5 | 45.0 |
Note: Values are illustrative estimates based on typical chemical shifts for similar functional groups and would be refined by specific GIAO/DFT calculations. pdx.edursc.org
Computational Prediction of IR and UV-Vis Spectra
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the fundamental vibrational modes. researchgate.net For this compound, key predicted IR absorption bands would include N-H stretching of the amide groups, C=O stretching, and the C-Br stretching frequency. Comparing the computed spectrum with experimental data helps in assigning the observed bands to specific molecular motions. nih.govresearchgate.net
UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the primary electronic transitions expected in the UV region would likely be n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms of the amide groups, and σ → σ* transitions. rsc.org
Table 4: Predicted Principal Vibrational Frequencies and Electronic Transitions
| Spectroscopy | Predicted Wavenumber/Wavelength | Assignment |
|---|---|---|
| IR | ~3400, 3300 cm⁻¹ | N-H asymmetric & symmetric stretching |
| ~1680 cm⁻¹ | C=O stretching (Amide I band) | |
| ~1620 cm⁻¹ | N-H bending (Amide II band) | |
| ~650 cm⁻¹ | C-Br stretching |
| UV-Vis | ~210 nm | n → π* transition (carbonyl group) |
Note: These are typical frequency/wavelength ranges for the specified functional groups. Precise values are obtained from specific DFT and TD-DFT calculations. researchgate.netsemanticscholar.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design and materials science to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. researchgate.netnih.gov
For a series of this compound derivatives, a QSAR study could be performed to guide the synthesis of new compounds with enhanced biological activity (e.g., as enzyme inhibitors or antimicrobial agents). The process involves:
Data Set Assembly: A training set of derivatives with experimentally measured biological activities is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its constitutional, topological, geometric, and electronic features are calculated using computational software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), are used to build a mathematical equation relating a subset of descriptors to the observed activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using cross-validation techniques and an external test set of compounds not used in model development. researchgate.net
A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(SurfaceArea)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent the compound's lipophilicity (logP), polarity (Dipole Moment), and size (Surface Area). Such a model would indicate which properties are most important for the desired activity, guiding further chemical modifications. ut.eenih.gov
Table 5: Example of a QSAR Data Matrix for Hypothetical this compound Derivatives
| Derivative (R-group on Amide N) | Experimental pIC₅₀ | logP (Descriptor 1) | Dipole Moment (D) (Descriptor 2) |
|---|---|---|---|
| -H | 5.2 | 0.5 | 3.8 |
| -CH₃ | 5.5 | 0.9 | 3.9 |
| -Phenyl | 6.4 | 2.1 | 4.2 |
Molecular Docking and In Silico Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. frontiersin.org It is a critical tool in drug discovery for screening virtual libraries of compounds and understanding binding mechanisms at the molecular level. researchgate.net
If derivatives of this compound were being investigated for a specific biological application, such as inhibiting a bacterial enzyme, molecular docking would be a key step in the design process. nih.gov The procedure is as follows:
Receptor and Ligand Preparation: A high-resolution 3D structure of the target protein is obtained (e.g., from the Protein Data Bank). The structures of the this compound derivatives are built and optimized.
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the active site of the receptor.
Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov
This analysis can explain why certain derivatives are more potent than others and suggest specific modifications to improve binding affinity and selectivity. dntb.gov.ua
Table 6: Hypothetical Molecular Docking Results for this compound Derivatives Against a Target Enzyme
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Parent Compound | -5.8 | Tyr85, Ser122 | H-bond with amide C=O |
| N-benzyl derivative | -7.5 | Tyr85, Ser122, Phe150 | H-bond with amide C=O, π-π stacking with Phe150 |
Biological Interactions and Mechanistic Insights for 2 Bromopropanediamide and Its Derivatives
Role as a Crucial Building Block in the Development of Novel Bioactive Molecules
2-Bromopropanediamide, also known as 2-bromomalonamide, and its derivatives are emerging as versatile scaffolds in the design and synthesis of new bioactive molecules. The inherent reactivity of the carbon-bromine bond, coupled with the structural features of the propanediamide backbone, provides a strategic advantage for medicinal chemists in the development of novel chemical entities with specific biological targets.
Strategic Design and Synthesis of Compounds with Specific Biological Targets
The strategic design of novel bioactive molecules often leverages "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. Malonamide (B141969) derivatives are recognized as such privileged structures in drug design. nih.govresearchgate.net They can act as peptidomimetics, mimicking the structure of peptides and interacting with biological targets like enzymes and receptors. nih.gov The presence of a bromine atom in this compound offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
This strategic approach involves several key aspects:
Scaffold-Based Design: The propanediamide core serves as a central scaffold. By attaching different chemical moieties to this core, chemists can systematically explore the structure-activity relationship (SAR) and optimize the compound's interaction with a specific biological target.
Introduction of Pharmacophores: The bromo group can be readily displaced by various nucleophiles, enabling the introduction of different pharmacophoric groups. These groups are the essential features of a molecule that interact with a biological target and are responsible for its pharmacological activity.
Synthesis of Diverse Chemical Libraries: The reactivity of this compound facilitates the generation of a wide array of derivatives. This chemical diversity is crucial in the early stages of drug discovery for identifying hit and lead compounds with desired biological activities.
For instance, malonamide derivatives have been successfully designed and synthesized as potent inhibitors of enzymes such as factor Xa, which is involved in the blood coagulation cascade. nih.gov In these designs, the malonamide linker plays a significant role in the compound's potency and selectivity. nih.gov Furthermore, novel malonamide derivatives have been synthesized and identified as potent and selective κ opioid receptor agonists. stmarys-ca.edu
The synthesis of these bioactive molecules often involves multi-step reaction sequences. A generalized approach might involve the reaction of this compound with various amines or other nucleophiles to introduce diversity. The resulting products can then be further modified to fine-tune their biological activity.
Table 1: Examples of Bioactive Molecules Derived from Malonamide Scaffolds
| Compound Class | Biological Target/Activity |
|---|---|
| N,N'-Malonamides | Factor Xa inhibitors, Cholinesterase inhibitors nih.gov |
| Substituted Malonamides | κ opioid receptor agonists stmarys-ca.edu |
| Bis-amide derivatives of malonic acid | Potential HIV-1 integrase inhibitors mdpi.com |
| Diamide (B1670390) compounds | Insecticidal activity (e.g., targeting ryanodine (B192298) receptors) researchgate.net |
Preclinical Evaluation and Pharmacological Profiling of New Chemical Entities
Once a series of new chemical entities based on the this compound scaffold is synthesized, they undergo rigorous preclinical evaluation to assess their pharmacological profile and potential as drug candidates. This evaluation involves a battery of in vitro and in vivo tests to determine their biological activity, selectivity, and mechanism of action.
The preclinical profiling of these novel compounds typically includes:
In Vitro Biological Assays: These are the initial screening tests to determine the compound's activity against a specific biological target. For example, enzyme inhibition assays are used to measure the potency of compounds designed as enzyme inhibitors (e.g., factor Xa inhibitors). nih.gov For compounds designed as antimicrobial agents, their minimum inhibitory concentration (MIC) against various bacterial or fungal strains is determined.
Cell-Based Assays: These assays provide a more physiologically relevant environment to assess the compound's activity. For instance, the cytotoxic effects of new anticancer agents can be evaluated against different cancer cell lines.
Mechanism of Action Studies: Once a compound shows promising activity, further studies are conducted to elucidate its mechanism of action. This could involve molecular docking studies to predict the binding mode of the compound to its target protein or more complex cellular assays to understand its effect on signaling pathways. nih.gov
Pharmacokinetic Profiling: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often performed to predict the pharmacokinetic properties of the new compounds. This helps in identifying candidates with favorable drug-like properties for further development.
In Vivo Studies: Promising candidates from in vitro and cell-based assays are then advanced to in vivo studies in animal models to evaluate their efficacy and safety. For example, the anti-inflammatory activity of new compounds can be assessed in rodent models of inflammation. nih.gov
Table 2: Overview of Preclinical Evaluation Methods for Novel Bioactive Molecules
| Evaluation Stage | Methods | Purpose |
|---|---|---|
| Primary Screening | In vitro enzyme inhibition assays, antimicrobial susceptibility testing. | To identify initial hit compounds with desired biological activity. |
| Secondary Screening | Cell-based assays (e.g., cytotoxicity assays), receptor binding assays. | To confirm activity in a more complex biological system and assess selectivity. |
| Mechanism of Action | Molecular docking, Western blotting, reporter gene assays. | To understand how the compound exerts its biological effect at a molecular level. |
| Pharmacological Profiling | In vivo animal models of disease (e.g., inflammation, infection, thrombosis). | To evaluate the efficacy of the compound in a living organism. |
| Safety and Toxicology | In vitro cytotoxicity against normal cells, in vivo acute toxicity studies. | To assess the potential adverse effects of the compound. |
The data generated from these preclinical studies are crucial for identifying lead compounds that can be further optimized and advanced into clinical development. The versatility of the this compound scaffold, combined with a robust preclinical evaluation strategy, holds significant promise for the discovery of novel therapeutics for a wide range of diseases.
Conclusion and Future Perspectives in 2 Bromopropanediamide Research
Synthesis of Key Academic Research Findings and Their Implications
Research into alpha-haloamides has primarily focused on their utility as building blocks for a variety of organic transformations. The presence of a halogen atom alpha to a carbonyl group makes these compounds susceptible to nucleophilic substitution, radical reactions, and transition metal-catalyzed cross-coupling reactions. strath.ac.ukmdpi.com Key findings demonstrate their role in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. strath.ac.ukmdpi.com
One of the most significant implications of this research is the ability to synthesize complex molecules, including biologically active compounds and pharmaceuticals. For instance, alpha-haloamides are precursors for the synthesis of α-amino amides, a reaction that is fundamental in the preparation of various organic molecules. strath.ac.uk Furthermore, radical-mediated transformations of alpha-haloamides have been shown to be an effective method for creating diverse cyclic compounds, such as β- and γ-lactams, which are core structures in many antibiotics. strath.ac.ukmdpi.com
Transition metal-catalyzed cross-coupling reactions have further expanded the synthetic utility of alpha-haloamides, enabling the formation of carbon-carbon bonds with a variety of coupling partners. strath.ac.ukmdpi.com This has opened avenues for the construction of complex carbon skeletons from relatively simple starting materials. While these findings apply to the broader class of alpha-haloamides, specific research focusing on the unique reactivity and potential of the diamide (B1670390) structure in 2-bromopropanediamide is less prevalent.
Table 1: Summary of Key Research Findings for Alpha-Haloamides and Their Implications
| Research Finding | Implication for this compound |
| Versatility in C-N, C-O, and C-S bond formation. strath.ac.ukmdpi.com | Potential for synthesis of novel heterocyclic compounds and functionalized amides. |
| Utility in radical-mediated cyclizations to form lactams. strath.ac.ukmdpi.com | Possible route to new classes of bicyclic and polycyclic structures. |
| Efficacy in transition metal-catalyzed C-C cross-coupling reactions. strath.ac.uk | Opportunity to create complex molecular architectures for materials and drug discovery. |
| Precursors to α-amino amides. strath.ac.uk | A potential pathway to peptides and other biologically relevant molecules. |
Identification of Unaddressed Research Questions and Critical Gaps
Despite the extensive research on alpha-haloamides, there are significant gaps in the literature concerning this compound specifically. The majority of studies have utilized alpha-haloamides with a single amide functionality. The presence of a second amide group in this compound introduces questions about its reactivity and selectivity.
Key unaddressed research questions include:
Reactivity and Selectivity: How does the presence of the second amide group influence the reactivity of the α-carbon and the C-Br bond? Will reactions proceed selectively at one site, or will the diamide structure lead to unique intramolecular reactions?
Synthesis of this compound: While general methods for the synthesis of alpha-haloamides exist, such as the halogenation of propanediamide, detailed studies on the optimized synthesis of this compound are scarce.
Chiral Variants: The development of synthetic routes to enantiomerically pure chiral this compound remains an open area of investigation. The stereoselective synthesis and application of such compounds could be of significant interest.
Polymer Chemistry: Could this compound serve as a monomer or cross-linking agent in the synthesis of novel polymers? The bifunctional nature of the molecule suggests potential in this area that has yet to be explored.
Computational Studies: There is a lack of theoretical studies on the electronic structure and reaction mechanisms of this compound. Such studies could provide valuable insights into its reactivity and guide experimental work.
Addressing these questions will be crucial for unlocking the full synthetic potential of this intriguing molecule.
Emerging Trends and Innovations in Alpha-Haloamide Chemistry
The field of alpha-haloamide chemistry is continually evolving, with several emerging trends that could significantly impact future research on this compound.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals from alpha-haloamides under mild conditions. strath.ac.ukmdpi.com This approach offers a green and efficient alternative to traditional radical initiation methods and could be applied to this compound to explore new reaction pathways.
Electrochemistry: Electrochemical methods are gaining traction for their ability to mediate redox reactions in a controlled manner. The application of electrochemistry to the reactions of this compound could lead to novel transformations and improved synthetic efficiency. mdpi.com
Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective transformation of alpha-haloamides is a major area of focus. researchgate.net Applying these catalysts to this compound could provide access to valuable chiral building blocks.
Flow Chemistry: The use of continuous flow reactors for the synthesis and transformation of alpha-haloamides can offer advantages in terms of safety, scalability, and reaction control. This technology could be particularly beneficial for handling potentially reactive intermediates derived from this compound.
These innovations are expanding the toolkit available to chemists and are likely to lead to new discoveries in the chemistry of this compound and related compounds.
Opportunities for Novel Applications and Interdisciplinary Research Collaborations
The unique structure of this compound presents opportunities for novel applications and collaborations across various scientific disciplines.
Medicinal Chemistry: The diamide motif is present in many biologically active molecules. This compound could serve as a scaffold for the synthesis of new drug candidates. Collaboration with medicinal chemists and biologists would be essential to explore its potential in this area.
Materials Science: The ability of this compound to participate in polymerization and cross-linking reactions makes it a candidate for the development of new functional materials. researchgate.net Partnerships with materials scientists and engineers could lead to the creation of novel polymers with unique properties.
Supramolecular Chemistry: The two amide groups in this compound can participate in hydrogen bonding, suggesting its potential use in the construction of self-assembling supramolecular structures. Collaboration with supramolecular chemists could explore the design of new functional architectures.
Chemical Biology: Alpha-haloamides can be used as probes to study biological processes by covalently modifying proteins and other biomolecules. This compound could be developed into a bifunctional probe for studying protein-protein interactions or for cross-linking biomolecules. This would necessitate collaboration with chemical biologists.
Table 2: Potential Interdisciplinary Research Opportunities for this compound
| Discipline | Potential Application/Research Area |
| Medicinal Chemistry | Synthesis of novel therapeutic agents. |
| Materials Science | Development of new polymers and functional materials. researchgate.net |
| Supramolecular Chemistry | Construction of self-assembling systems and molecular cages. |
| Chemical Biology | Design of chemical probes for studying biological systems. |
Q & A
What frameworks (e.g., FINER criteria) ensure a research question on this compound is both novel and feasible?
- Methodological Answer : Apply the FINER framework:
- Feasible : Assess lab resources (e.g., access to bromination reagents).
- Novel : Review Chemical Abstracts to confirm no prior studies on its biocatalytic applications.
- Ethical : Ensure compliance with hazardous waste disposal regulations.
- Relevant : Align with trends in organobromine compound research .
Q. Tables for Methodological Reference
| Common Pitfalls | Mitigation Strategies |
|---|---|
| Low reaction yield | Optimize stoichiometry of Br/PBr |
| Spectral contradictions | Use 2D NMR and crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
